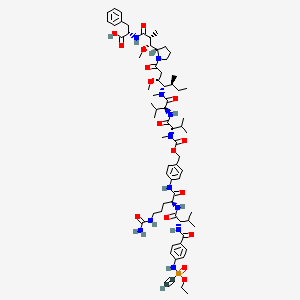

Amidate-VC-PAB-MMAF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H102N11O16P |

|---|---|

Molecular Weight |

1372.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethoxy(ethynyl)phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C69H102N11O16P/c1-16-44(10)59(54(93-14)39-55(81)80-37-23-27-53(80)60(94-15)45(11)61(82)74-52(67(88)89)38-46-24-20-19-21-25-46)78(12)66(87)57(42(6)7)76-65(86)58(43(8)9)79(13)69(91)95-40-47-28-32-49(33-29-47)72-63(84)51(26-22-36-71-68(70)90)73-64(85)56(41(4)5)75-62(83)48-30-34-50(35-31-48)77-97(92,18-3)96-17-2/h3,19-21,24-25,28-35,41-45,51-54,56-60H,16-17,22-23,26-27,36-40H2,1-2,4-15H3,(H,72,84)(H,73,85)(H,74,82)(H,75,83)(H,76,86)(H,77,92)(H,88,89)(H3,70,71,90)/t44-,45+,51-,52-,53-,54+,56-,57-,58-,59-,60+,97?/m0/s1 |

InChI Key |

RREPXHUNYRMOKF-SHXVKUNHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Intracellular Journey of a Precision Weapon: An In-depth Technical Guide to the Mechanism of Action of Amidate-VC-PAB-MMAF

For Immediate Release

A detailed examination of the antibody-drug conjugate component, Amidate-VC-PAB-MMAF, reveals a sophisticated, multi-stage mechanism designed for targeted cancer cell destruction. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and the experimental methodologies used to validate its action.

The this compound is a critical component in the design of advanced antibody-drug conjugates (ADCs), representing a fusion of a highly potent cytotoxic agent with a sophisticated linker system engineered for conditional release. This system is designed to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to unleash its cell-killing payload, Monomethyl Auristatin F (MMAF), only after internalization into target cancer cells.

The mechanism of action unfolds in a precise sequence of events, beginning with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and the ultimate release of MMAF to induce cell cycle arrest and apoptosis.

The Tripartite System: Antibody, Linker, and Payload

The effectiveness of an ADC built with this compound is contingent on the interplay of its three core components:

-

The Monoclonal Antibody (mAb): This component provides the targeting specificity, recognizing and binding to a tumor-associated antigen. The choice of mAb is critical for directing the ADC to the intended cancer cells while sparing healthy tissues.

-

The Amidate-VC-PAB Linker: This smart linker system is the lynchpin of the ADC's safety and efficacy profile. It consists of several key elements:

-

Amidate: This portion of the linker is designed to enhance stability and reduce off-target cytotoxicity[1][2][3][4].

-

Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a protease that is highly expressed in the lysosomal compartment of tumor cells[5]. This enzymatic susceptibility ensures that the linker remains largely intact in the bloodstream but is efficiently processed within the target cell.

-

p-aminobenzyloxycarbonyl (PAB): This self-immolative spacer connects the VC dipeptide to the MMAF payload. Once the VC linker is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes, ensuring the release of the unmodified, fully active MMAF drug.

-

-

Monomethyl Auristatin F (MMAF): The cytotoxic payload, MMAF, is a potent antimitotic agent. It functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death). The inclusion of a charged C-terminal phenylalanine on MMAF attenuates its activity compared to other auristatins and reduces its ability to cross cell membranes, which helps to minimize the "bystander effect" where the payload might leak out and kill neighboring healthy cells.

Quantitative Analysis of MMAF-based ADCs

The potency and efficacy of ADCs utilizing MMAF have been quantified in numerous studies. The following table summarizes key quantitative data, providing a comparative overview of their cytotoxic potential.

| ADC Component/Assay | Cell Line | IC50 Value | Efficacy Metric | Reference |

| MMAF | Various Cancer Cell Lines | Varies by cell line | Potent antimitotic agent | --INVALID-LINK-- |

| Anti-CD79b ADC with tandem-cleavage linker | Jeko-1 | Potent | In vitro cell viability | --INVALID-LINK-- |

| cAC10-vc-MMAF | N/A | N/A | 3-fold lower therapeutic window than mc-MMAF | --INVALID-LINK-- |

Visualizing the Mechanism and Experimental Workflow

To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of MMAF and a typical experimental workflow for evaluating an ADC.

References

An In-depth Technical Guide to the Structure and Synthesis of Amidate-VC-PAB-MMAF

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Amidate-VC-PAB-MMAF, intended for researchers, scientists, and professionals in the field of drug development. This document details the structure, synthesis, and proposed mechanism of action of this compound, supported by experimental insights and data from relevant literature.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. An ADC consists of three primary components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This compound is a sophisticated drug-linker conjugate designed for use in ADCs.[1][2][3] It comprises the potent anti-mitotic agent Monomethylauristatin F (MMAF) connected to a cleavable linker system. This linker, Amidate-VC-PAB, is engineered for stability in systemic circulation and for specific cleavage within the target cancer cell, ensuring the controlled release of the cytotoxic payload.[1][2] The "Amidate" component refers to a phosphonamidate group, which serves as a stable and selective conjugation handle to the antibody.

Structure and Physicochemical Properties

The chemical structure of this compound is complex, integrating several functional moieties, each with a specific role in the ADC's mechanism of action. The key components are:

-

MMAF (Monomethylauristatin F): A synthetic analog of the natural product dolastatin 10, MMAF is a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces the "bystander effect" (the killing of adjacent antigen-negative cells).

-

VC (Valine-Citrulline) Linker: A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is a critical step in the intracellular release of the payload.

-

PAB (p-aminobenzyl) Spacer: A self-immolative spacer that connects the VC linker to the MMAF payload. Following the enzymatic cleavage of the VC linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the MMAF payload in its unmodified, active form.

-

Amidate (Phosphonamidate) Linker: This component, specifically an ethynylphosphonamidate, provides a reactive handle for the stable and selective conjugation of the drug-linker complex to the monoclonal antibody, typically via cysteine residues. This type of linkage is known for its high stability in circulation, preventing premature drug release.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2202782-90-7 | |

| Molecular Formula | C69H102N11O16P | |

| Molecular Weight | 1372.59 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Payload | Monomethylauristatin F (MMAF) | |

| Linker Type | Cleavable (Enzyme-sensitive) | |

| Cleavage Mechanism | Cathepsin B cleavage of Val-Cit dipeptide | |

| Conjugation Moiety | Ethynylphosphonamidate |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the individual synthesis of the payload, the linker components, and their subsequent assembly. While a detailed, step-by-step protocol for this specific molecule is not publicly available, a plausible synthetic route can be constructed based on published methods for analogous phosphonamidate-linker-payload conjugates.

Proposed Synthetic Scheme

The overall synthesis can be divided into three main stages:

-

Synthesis of the VC-PAB-MMAF fragment.

-

Synthesis of the ethynylphosphonamidate building block.

-

Coupling of the phosphonamidate to the VC-PAB-MMAF fragment.

A detailed, representative experimental protocol is provided below.

Detailed Experimental Protocols

Protocol 1: Synthesis of VC-PAB-MMAF

This part of the synthesis involves the coupling of the dipeptide linker Val-Cit to the PAB spacer, followed by conjugation to the MMAF payload.

-

Synthesis of Fmoc-Val-Cit-PAB-OH:

-

Couple Fmoc-Val-OH to p-aminobenzyl alcohol (PAB-OH) using a standard peptide coupling reagent such as HATU in an anhydrous solvent like DMF.

-

Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Couple the resulting amine with Fmoc-Cit-OH using HATU to yield Fmoc-Val-Cit-PAB-OH.

-

-

Activation of the PAB hydroxyl group:

-

The hydroxyl group of the PAB moiety is typically activated, for example, by conversion to a p-nitrophenyl carbonate (PABC-pNP) by reacting with p-nitrophenyl chloroformate.

-

-

Conjugation to MMAF:

-

The N-terminus of MMAF is reacted with the activated Fmoc-Val-Cit-PABC-pNP.

-

Finally, the Fmoc protecting group is removed to yield the free amine of the valine residue, which is then ready for coupling to the phosphonamidate linker.

-

Protocol 2: Synthesis of the Ethynylphosphonamidate Building Block

This protocol is adapted from the work of Hackenberger and coworkers and describes the synthesis of a hydrophilic phosphonamidate building block.

-

Synthesis of a hydrophilic phosphonite: A diethylene glycol substituted phosphonite can be synthesized in a one-pot procedure.

-

Staudinger-Phosphonite Reaction (SPhR): The phosphonite is reacted with an NHS-modified azide (e.g., 4-azidobenzoic acid N-hydroxysuccinimide ester) to yield the desired ethynylphosphonamidate with an activated NHS ester.

Protocol 3: Final Assembly of this compound

-

Coupling Reaction: The amine of the VC-PAB-MMAF fragment is reacted with the NHS ester of the ethynylphosphonamidate building block in a suitable solvent such as DMSO with a non-nucleophilic base like DIPEA.

-

Purification: The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of an ADC utilizing this compound and a general workflow for the synthesis and characterization of such an ADC.

Mechanism of Action

References

The Role of the Valine-Citrulline-PABC Linker in Antibody-Drug Conjugate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linker, a cornerstone in the design of modern antibody-drug conjugates (ADCs). We will delve into its chemical structure, mechanism of action, and, most critically, its role in maintaining ADC stability, a key determinant of therapeutic efficacy and safety. While often associated with a maleimidocaproyl (MC) group for antibody conjugation (MC-VC-PAB), this guide will focus on the core VC-PAB component responsible for the linker's stability and payload release characteristics. The term "Amidate" in "Amidate-VC-PAB" likely refers to the amide bonds inherent to the peptide and carbamate structure of the linker, which are central to its function.

Introduction to the VC-PAB Linker

The VC-PAB linker is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells.[1][2] This conditional stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[] The linker's design leverages the differential enzymatic environment between the bloodstream and the intracellular lysosomes of cancer cells.

The VC-PAB linker consists of three key components:

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2]

-

p-Aminobenzyloxycarbonyl (PAB) Spacer: This self-immolative spacer connects the VC dipeptide to the cytotoxic drug.[4]

-

Carbamate Bond: This bond links the PAB spacer to the payload.

Mechanism of Action: Controlled Payload Release

The stability of the VC-PAB linker in the bloodstream and its subsequent cleavage within the target cell is a finely tuned process.

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment of the lysosome and the presence of high concentrations of proteases, such as Cathepsin B, trigger the cleavage of the amide bond between the citrulline and the PAB spacer. This initial cleavage event initiates a cascade. The PAB spacer then undergoes spontaneous 1,6-elimination, leading to the release of the unmodified, active cytotoxic payload.

Quantitative Data on VC-PAB Linker Stability

The stability of the VC-PAB linker is a critical parameter that is extensively evaluated during ADC development. The following tables summarize key quantitative data related to its stability in various biological matrices.

Table 1: In Vitro Plasma Stability of ADCs with VC-PAB-based Linkers

| Linker Type | Species | Incubation Time | % Intact ADC Remaining | Reference |

| MC-VC-PAB | Human | 7 days | >95% | |

| MC-VC-PAB | Mouse | 7 days | Significantly lower than in human plasma | |

| MC-VC-PAB | Rat | 7 days | Higher than mouse, lower than human |

Table 2: In Vivo Stability of an ADC with a VC-PAB Linker

| Parameter | Species | Value | Reference |

| Linker Half-life | Mouse | ~144 hours (6.0 days) | |

| Linker Half-life | Cynomolgus Monkey | ~230 hours (9.6 days) |

A significant consideration in preclinical development is the observed instability of the VC linker in rodent plasma. This is attributed to the activity of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the linker. This highlights the importance of selecting appropriate animal models for preclinical toxicology and efficacy studies of ADCs containing VC-PAB linkers.

Experimental Protocols for Assessing ADC Stability

Accurate and reproducible assessment of ADC stability is paramount. The following are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Its measurement over time in stability studies provides a direct indication of linker stability.

Method 1: Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different DARs will have different retention times.

-

Protocol:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a low-salt mobile phase (e.g., Mobile Phase A).

-

Chromatography:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated drug-linker moieties.

-

Protocol:

-

Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in an appropriate buffer. Desalting may be required.

-

Chromatography: Use a reversed-phase or size-exclusion column suitable for large proteins.

-

Mass Spectrometry: Acquire mass spectra under denaturing or native conditions.

-

Data Analysis: Deconvolute the mass spectra to determine the masses of the different DAR species and calculate the average DAR based on the relative intensities of the peaks.

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biologically relevant matrix.

-

Protocol:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Sample Processing: At each time point, stop the reaction (e.g., by freezing at -80°C).

-

Analysis:

-

ELISA: Use a sandwich ELISA to quantify the amount of intact ADC remaining. A capture antibody can target the monoclonal antibody, and a detection antibody can be specific to the payload.

-

LC-MS: Determine the average DAR of the ADC at each time point as described in section 4.1. Alternatively, quantify the amount of released free payload.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and calculate the linker half-life.

-

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the VC-PAB linker to its intended cleavage enzyme.

-

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human Cathepsin B in an activation buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0).

-

Prepare a solution of the ADC in the assay buffer.

-

-

Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to the wells.

-

Reaction Initiation: Add the ADC solution to the wells to start the reaction. Include a control with no enzyme.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Analysis: Analyze the reaction mixture by LC-MS to quantify the amount of released payload.

-

Data Analysis: Determine the rate of payload release in the presence of Cathepsin B.

-

Conclusion

The VC-PAB linker plays a pivotal role in the stability and efficacy of many successful ADCs. Its design allows for a high degree of stability in systemic circulation while enabling efficient, targeted release of the cytotoxic payload within tumor cells. A thorough understanding of its chemical properties, mechanism of action, and the appropriate experimental methodologies for its characterization is essential for the successful development of next-generation antibody-drug conjugates. The known species-specific differences in plasma stability underscore the importance of careful preclinical model selection and data interpretation. As ADC technology continues to evolve, the principles of conditional stability and controlled payload release embodied by the VC-PAB linker will undoubtedly remain a key foundation for the design of safe and effective cancer therapeutics.

References

The Function of MMAF Payload in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent, synthetic antineoplastic agent that has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2][3] As a tubulin inhibitor, MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[4][5] This technical guide provides an in-depth exploration of the function of the MMAF payload, its mechanism of action, and its application in ADCs. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to support researchers and drug development professionals in the field of oncology.

Introduction to MMAF and Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The antibody specifically targets a particular antigen present on tumor cells. Upon binding to the antigen, the ADC is internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.

MMAF is a synthetic analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its high cytotoxicity, MMAF cannot be used as a standalone chemotherapeutic agent. However, its potency makes it an ideal payload for ADCs. A key structural feature of MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from the related compound monomethyl auristatin E (MMAE). This charged residue renders MMAF less permeable to the cell membrane, a characteristic that has significant implications for its therapeutic application and side-effect profile.

Mechanism of Action of MMAF

The cytotoxic effect of MMAF is exerted through a well-defined mechanism of action that begins with the targeted delivery of the ADC and culminates in the induction of apoptosis in the cancer cell.

ADC Binding, Internalization, and Payload Release

An MMAF-based ADC first binds to a specific antigen on the surface of a cancer cell. Following this binding event, the ADC-antigen complex is internalized by the cell, typically through the process of endocytosis. Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker connecting the antibody to the MMAF payload, releasing the active drug into the cytoplasm.

Inhibition of Tubulin Polymerization and Mitotic Arrest

Free MMAF in the cytoplasm then targets the cellular cytoskeleton. Specifically, MMAF is a potent inhibitor of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, and disrupts the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

The prolonged arrest in the G2/M phase of the cell cycle triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on MMAF Activity

The potency of MMAF-based ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo efficacy studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for MMAF and MMAF-ADCs in various cancer cell lines. It is important to note that as a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF. However, when delivered via an ADC to antigen-positive cells, the cytotoxic potential of MMAF is comparable to that of MMAE-ADCs.

| Cell Line | Target Antigen | Compound | IC50 (nmol/L) | Reference |

| NCI-N87 | HER2 | Free MMAF | 88.3 | |

| NCI-N87 | HER2 | T-MMAF | Not explicitly stated, but comparable to free MMAE | |

| OE19 | HER2 | Free MMAF | 386.3 | |

| HCT116 | HER2 (low) | Free MMAF | 8,944 | |

| Karpas 299 | CD30 | cAC10-vcMMAF | Potently cytotoxic (specific value not given) | |

| J1MT-1 | HER2 | DAR 2 MMAF ADC | 0.213 | |

| J1MT-1 | HER2 | DAR 4 MMAF ADC | 0.36 |

In Vivo Efficacy

The antitumor activity of MMAF-ADCs is assessed in preclinical animal models, typically using xenograft models where human cancer cells are implanted into immunodeficient mice.

| ADC | Target Antigen | Tumor Model | Dosing | Outcome | Reference |

| T-MMAF | Not Stated | NCI N87 | Single 1 nmol dose | Tumor growth delay | |

| ch14.18-MMAF | Not Stated | B78-D14 melanoma | 100 µg (5 mg/kg) IV, 5 doses with 4-day interval | Tumor growth inhibition | |

| cAC10-vcMMAF | CD30 | Admixed CD30+ and CD30- tumors | 3 mg/kg, single IP dose | Lacked bystander killing in vivo | |

| MMAF anti-HER2 conjugates | HER2 | HER2-rich tumor xenografts | Systemic injection with focal ionizing radiation | Increased tumor control and improved survival |

The Bystander Effect

The bystander effect refers to the ability of a cytotoxic payload, once released from the target antigen-positive cell, to diffuse into and kill neighboring antigen-negative cells. This is a crucial consideration for treating heterogeneous tumors with varied antigen expression.

Due to its charged C-terminal phenylalanine, MMAF is less membrane-permeable compared to MMAE. This property significantly limits the bystander effect of MMAF-based ADCs. While MMAF is highly potent in killing target cells, its reduced ability to diffuse to adjacent cells makes it less suitable for tumors with heterogeneous antigen expression compared to payloads like MMAE that exhibit a strong bystander effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 of an MMAF-ADC using a tetrazolium-based (MTT) cell viability assay.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

MMAF-ADC and a non-targeting control ADC

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count both antigen-positive and antigen-negative cells. Seed the cells into 96-well plates at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

-

ADC Treatment: Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours. For tubulin inhibitors like MMAF, a longer incubation time is often necessary to observe the cytotoxic effects, which are dependent on cell-cycle arrest.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average background absorbance (from medium-only wells). Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general workflow for evaluating the antitumor efficacy of an MMAF-ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line

-

Matrigel (optional)

-

MMAF-ADC, vehicle control, and other control articles

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the MMAF-ADC, vehicle, and other controls intravenously (i.v.) via the tail vein. Dosing can be a single dose or multiple doses over a period of time.

-

Data Collection: Continue to measure tumor volume and body weight twice weekly. Monitor the health of the animals daily for any signs of toxicity.

-

Endpoint: The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Conclusion

MMAF is a highly potent tubulin inhibitor that serves as an effective cytotoxic payload in antibody-drug conjugates for targeted cancer therapy. Its mechanism of action, involving targeted delivery, internalization, and subsequent disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in cancer cells. The charged nature of MMAF limits its cell permeability and bystander effect, which can be advantageous in reducing off-target toxicities but may be a limitation in treating heterogeneous tumors. The quantitative data from in vitro and in vivo studies underscore the potency and efficacy of MMAF-based ADCs. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of these promising therapeutic agents. A thorough understanding of the properties and function of MMAF is essential for the continued development and optimization of ADCs in the fight against cancer.

References

An In-Depth Technical Guide to the Amidate Linkage in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the formation of stable covalent bonds between biomolecules and other molecular entities is paramount. Among the most robust and widely utilized linkages is the amide bond. While chemically formed from the reaction of a carboxylic acid and an amine, the underlying chemistry can involve the generation of a transient, deprotonated amide, or "amidate," as a reactive intermediate. This guide provides a comprehensive technical overview of the formation, stability, and application of the resulting amide linkage in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

The Core of the Amidate Linkage: The Amide Bond

The amide bond is characterized by its exceptional stability, a feature attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[1] This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and rigid structure that is highly resistant to hydrolysis.[1] This inherent stability makes the amide linkage a cornerstone of bioconjugation, particularly in the development of long-circulating therapeutics like antibody-drug conjugates (ADCs).

Quantitative Analysis of Amide Bond Stability

The stability of an amide bond is significantly influenced by pH. While remarkably stable at neutral pH, the rate of hydrolysis increases under both acidic and basic conditions.[2][3]

| Condition | pH Range | Dominant Hydrolysis Mechanism | Half-Life (t½) at 25°C | Reference |

| Neutral | 5 - 9 | Direct hydrolysis by water | ~267 - 500 years | [1] |

| Acidic | < 5 | Acid-catalyzed hydrolysis | Decreases with decreasing pH | |

| Basic (Moderate) | 9 - 13 | Base-catalyzed hydrolysis (hydroxide attack) | Decreases with increasing pH | |

| Strongly Basic | > 13 | Second-order hydroxide attack | Rapidly decreases |

Note: The precise half-life under acidic and basic conditions is highly dependent on the specific amide bond, temperature, and buffer composition. The provided information indicates the general trend of decreasing stability away from neutral pH.

Formation of the Amide Linkage in Bioconjugation

A prevalent method for forming amide bonds in bioconjugation is through the use of carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: This intermediate can then react with a primary amine to form a stable amide bond.

To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.

Experimental Protocol: EDC/NHS-Mediated Bioconjugation

This protocol provides a general framework for the conjugation of a small molecule containing a carboxylic acid to a protein via primary amines (e.g., lysine residues).

Materials:

-

Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, MES).

-

Carboxylic acid-containing molecule (hapten).

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

-

Desalting column for purification.

Procedure:

-

Reagent Preparation:

-

Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

-

Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., DMSO or DMF) at a high concentration.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and NHS in Activation Buffer.

-

-

Activation of the Carboxylic Acid:

-

Add a molar excess of the carboxylic acid-containing molecule to the protein solution.

-

Add the freshly prepared EDC/NHS solution to the reaction mixture. A common molar ratio is a 2 to 10-fold molar excess of EDC and NHS over the carboxylic acid.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

The activated carboxylic acid will react with the primary amines on the protein to form amide bonds.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification of the Bioconjugate:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization of the Bioconjugate:

-

Degree of Labeling (DOL): Determine the average number of molecules conjugated per protein using UV-Vis spectroscopy if the small molecule has a distinct absorbance.

-

Mass Spectrometry: Confirm the conjugation and determine the distribution of species by MALDI-TOF or ESI-MS.

-

SDS-PAGE: Analyze the purity and apparent molecular weight of the conjugate.

-

Functional Assays: Perform relevant biological assays to ensure that the conjugation has not compromised the function of the protein.

-

Experimental Workflow for Bioconjugation

The overall process of creating and validating a bioconjugate with an amide linkage follows a logical sequence of steps.

Applications in Drug Development

The robustness of the amide linkage makes it a preferred choice in the development of biotherapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. The stability of the amide bond ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, until it is internalized by the target cancer cell.

-

Peptide Therapeutics: Amidation of the C-terminus of therapeutic peptides can protect them from degradation by carboxypeptidases, thereby extending their in-vivo half-life and enhancing their therapeutic efficacy.

-

PEGylation: While not always an amide bond, the principles of forming stable linkages are critical in PEGylation, where polyethylene glycol chains are attached to proteins to improve their pharmacokinetic properties.

Conclusion

The formation of an amide bond, often referred to as an amidate linkage in the context of its formation chemistry, is a fundamental and powerful strategy in bioconjugation. Its exceptional stability, particularly at physiological pH, provides a reliable method for creating long-lasting bioconjugates. A thorough understanding of the reaction chemistry, such as the EDC/NHS-mediated coupling, and the factors influencing the stability of the resulting amide bond is crucial for researchers and drug development professionals aiming to design and synthesize effective and safe biotherapeutics. The detailed protocols and workflows provided in this guide serve as a foundational resource for the successful implementation of this vital bioconjugation technique.

References

In Vitro Cytotoxicity of Free MMAF vs. Conjugated MMAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of monomethyl auristatin F (MMAF), comparing its free form to its conjugated state within antibody-drug conjugates (ADCs). This document outlines the core mechanisms of action, presents quantitative cytotoxicity data, details experimental protocols for assessment, and visualizes key cellular and experimental pathways.

Introduction: The Tale of Two Potencies

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1][2] It functions as an antimitotic agent by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4][5] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.

Due to its high systemic toxicity, MMAF is primarily utilized as a cytotoxic payload in ADCs. These biotherapeutics leverage the specificity of a monoclonal antibody to selectively deliver MMAF to tumor cells expressing a target antigen, thereby minimizing off-target effects. A crucial distinction in the cytotoxic profile of MMAF lies in its chemical structure. MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to its uncharged counterpart, monomethyl auristatin E (MMAE). This reduced permeability significantly attenuates the cytotoxic activity of free MMAF. However, when conjugated to an antibody and internalized by a target cell, the full cytotoxic potential of MMAF is unleashed.

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The cytotoxic cascade of MMAF, whether free or conjugated, is initiated by its interaction with tubulin. The key steps are as follows:

-

Tubulin Binding and Inhibition of Polymerization : MMAF binds to tubulin dimers, preventing their polymerization into microtubules. Microtubules are essential components of the cytoskeleton and are fundamental to the formation of the mitotic spindle required for chromosome segregation during mitosis.

-

Mitotic Arrest : The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Cascade Activation : The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, ultimately leading to cell death.

The following diagram illustrates the signaling pathway of MMAF-induced apoptosis.

Quantitative Cytotoxicity Data

The in vitro potency of free MMAF is significantly lower than that of conjugated MMAF. When delivered via an ADC to antigen-positive cells, the cytotoxicity of MMAF is dramatically increased, often by several orders of magnitude. The following tables summarize the half-maximal inhibitory concentration (IC50) values for free and conjugated MMAF across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF

| Cell Line | Cancer Type | IC50 (nM) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |

| H3396 | Breast Carcinoma | 105 |

| 786-O | Renal Cell Carcinoma | 257 |

| Caki-1 | Renal Cell Carcinoma | 200 |

| Jurkat | T-cell Leukemia | >1000 |

| SKBR3 | Breast Cancer | >1000 |

Note: Data compiled from multiple sources. Higher IC50 values indicate lower cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50) of MMAF-ADCs in Antigen-Positive Cell Lines

| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Fold Increase in Potency vs. Free MMAF |

| cAC10 (anti-CD30) | L540cy | Hodgkin's Lymphoma | 10 | >2200 |

| cAC10 (anti-CD30) | Karpas 299 | Anaplastic Large Cell Lymphoma | 10 | >2200 |

| Chi-Tn | Jurkat | T-cell Leukemia | ~100 | Significant |

| Chi-Tn | LOX | Melanoma | ~1000 | Significant |

Note: Data compiled from multiple sources. The fold increase in potency highlights the enhanced efficacy of targeted delivery.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A common method to determine the in vitro cytotoxicity of free and conjugated MMAF is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials

-

Cell Lines : Antigen-positive and antigen-negative cancer cell lines.

-

Culture Medium : Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Articles : Free MMAF, MMAF-ADC, unconjugated antibody (as a control).

-

Reagents :

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Equipment :

-

96-well microplates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader.

-

Biosafety cabinet.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Detailed Procedure

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Treatment : Prepare serial dilutions of free MMAF, the MMAF-ADC, and the unconjugated antibody control in complete culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control.

-

Incubation : Incubate the plate for a duration relevant to the mechanism of action of the payload (e.g., 72-96 hours for tubulin inhibitors).

-

MTT Addition : Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization : For adherent cells, carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. For suspension cells, centrifuge the plate before aspirating the supernatant.

-

Absorbance Measurement : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

The in vitro cytotoxicity of MMAF is highly dependent on its delivery mechanism. As a free drug, its potency is limited by poor cell permeability. However, when conjugated to a targeting antibody, MMAF becomes a highly effective cytotoxic agent, demonstrating a significant increase in potency against antigen-positive cancer cells. This highlights the critical role of the ADC platform in harnessing the therapeutic potential of potent but otherwise impermeable payloads like MMAF. The experimental protocols and data presented in this guide provide a framework for the continued research and development of MMAF-based ADCs in oncology.

References

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Enzymatic Cleavage of the VC-PAB Linker by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (VC) p-aminobenzyl (PAB) linker system represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its successful application hinges on its conditional cleavage by specific lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release of a cytotoxic payload within cancer cells maximizes therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the enzymatic cleavage of the VC-PAB linker by Cathepsin B, including the underlying mechanism, quantitative kinetic data, and detailed experimental protocols for its characterization.

The Mechanism of Action: A Two-Step Release Cascade

The cleavage of the VC-PAB linker and subsequent drug release is a sophisticated, two-step process that occurs within the acidic environment of the lysosome following ADC internalization.[1][]

-

Enzymatic Cleavage: Cathepsin B, a lysosomal cysteine protease, recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) spacer of the dipeptide linker.[3][4][5] The selection of the valine-citrulline sequence is critical, as the hydrophobic valine residue fits into the S2 subsite of Cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating efficient hydrolysis.

-

Self-Immolation: The initial enzymatic cleavage is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is a key advantage of the VC-PAB system.

It is important to note that while Cathepsin B is a primary driver of VC-PAB cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms based on the loss of a single protease.

Quantitative Analysis of Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC development. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined to quantify the interaction between Cathepsin B and the linker. While specific kinetic data for proprietary ADCs are often not publicly available, representative data for similar dipeptide linkers provide valuable insights.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature.

Experimental Protocols

Accurate and reproducible characterization of VC-PAB linker cleavage is essential for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Cathepsin B Activity Assay (Fluorometric)

This protocol is designed to measure the general enzymatic activity of Cathepsin B using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)

-

Assay Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)

-

Activation Buffer (Assay Buffer containing a reducing agent like L-Cysteine or DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and Activation Buffer. The optimal pH for Cathepsin B activity is typically between 5.0 and 6.0.

-

Prepare a stock solution of the Cathepsin B substrate in a suitable solvent like DMSO.

-

Dilute the recombinant Cathepsin B to the desired concentration in Activation Buffer. A starting concentration of 10-50 nM is often recommended.

-

-

Enzyme Activation:

-

Incubate the diluted Cathepsin B solution in Activation Buffer for a specified time (e.g., 15 minutes at room temperature) to ensure the enzyme is in its active state.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 50 µL of the activated Cathepsin B solution.

-

Blank Wells (Substrate Only): Add 50 µL of Activation Buffer without the enzyme.

-

Enzyme Only Wells: Add 50 µL of activated Cathepsin B solution and 50 µL of Assay Buffer.

-

-

Reaction Initiation:

-

Add 50 µL of the diluted Cathepsin B substrate to each well to initiate the reaction. The final substrate concentration is typically in the range of 10-50 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

-

The relative Cathepsin B activity is determined by the increase in fluorescence in the sample wells compared to the controls.

-

Protocol 2: In Vitro ADC Cleavage Assay with LC-MS Analysis

This protocol is designed to quantify the release of the cytotoxic payload from an ADC following incubation with Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC) with a VC-PAB linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM DTT)

-

Quenching Solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare all solutions and pre-warm them to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of approximately 1 µM) with the Assay Buffer.

-

Initiate the cleavage reaction by adding the activated Cathepsin B solution (e.g., to a final concentration of 20 nM).

-

Incubate the reaction mixture at 37°C over a defined time course (e.g., 0, 1, 2, 4, 8 hours).

-

-

Reaction Quenching and Sample Preparation:

-

At each time point, terminate the reaction by adding an excess of the cold Quenching Solution.

-

Centrifuge the samples to precipitate the enzyme and antibody components.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Concurrently, the loss of the linker-payload from the antibody can be measured.

-

Protocol 3: Plasma Stability Assay

This protocol serves as a crucial control to assess the stability of the ADC linker in a physiological matrix.

Materials:

-

Antibody-Drug Conjugate (ADC) with a VC-PAB linker

-

Human plasma

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).

-

-

Sample Collection:

-

At various time points, collect aliquots of the plasma sample.

-

-

Sample Processing and Analysis:

-

Process the plasma samples to extract and quantify any released payload using a validated LC-MS/MS method. This will determine the linker's stability in circulation.

-

Visualizing the Process

Diagrams are essential for clarifying complex biological and experimental processes.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Amidate-VC-PAB-MMAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The Amidate-VC-PAB-MMAF is a sophisticated drug-linker system designed for the development of ADCs.[1][2]

This system comprises three key components:

-

MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

-

VC-PAB Linker: A cathepsin B-cleavable linker composed of valine-citrulline (VC) and a p-aminobenzylcarbamate (PAB) self-immolative spacer. This linker is designed to be stable in the systemic circulation and to release the active MMAF payload upon internalization into the target cancer cell and subsequent enzymatic cleavage in the lysosome.

-

Amidate Group: While the specific chemical structure of the "Amidate" component is not publicly detailed, it is part of the overall linker structure that facilitates the stable linkage of MMAF to the antibody. The conjugation to the antibody is typically achieved through a reactive handle, which for this class of linkers is commonly a maleimide group that reacts with free thiols on the antibody.

This document provides a comprehensive protocol for the conjugation of this compound to a monoclonal antibody, including antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.

Mechanism of Action

The targeted delivery and intracellular release of MMAF is a multi-step process.

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B, a lysosomal protease, recognizes and cleaves the valine-citrulline dipeptide of the linker.

-

Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine (NAC)

-

Organic solvent: Dimethyl sulfoxide (DMSO)

-

Purification columns: Desalting column (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) column

-

Buffers: Conjugation buffer (e.g., PBS with EDTA), HIC buffers (high salt and low salt)

-

Analytical equipment: UV-Vis spectrophotometer, HPLC system with a HIC column

Antibody Preparation and Reduction

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS should be performed.

-

Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized for each specific antibody to achieve the desired drug-to-antibody ratio (DAR).[3]

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Conjugation Reaction

In this step, the this compound is conjugated to the reduced antibody.

-

Drug-Linker Preparation: Dissolve the this compound in a minimal amount of DMSO to prepare a stock solution.

-

Conjugation:

-

Add a slight molar excess (typically 1.2 to 1.5-fold over the TCEP used) of the dissolved this compound to the reduced antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug-linker, quenching reagent, and to separate ADCs with different DARs.

-

Desalting: Initially, remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC is the primary method for separating ADC species with different DAR values. The conjugation of the hydrophobic MMAF payload increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug molecules.

-

Equilibrate the HIC column with a high salt buffer.

-

Load the desalted ADC sample onto the column.

-

Elute the ADC species using a gradient of decreasing salt concentration. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

-

Collect fractions corresponding to the desired DAR species.

-

Data Presentation

| Parameter | Condition | Expected Outcome |

| Antibody Reduction | ||

| Antibody Concentration | 5-10 mg/mL | - |

| TCEP Molar Excess | 2.5 - 4 fold | Generation of free thiols |

| Incubation Temperature | 37°C | - |

| Incubation Time | 1 - 2 hours | - |

| Conjugation | ||

| Drug-Linker Molar Excess | 1.2 - 1.5 fold over TCEP | Target DAR of 2-4 |

| DMSO Concentration | < 10% (v/v) | Prevents antibody denaturation |

| Reaction Temperature | Room Temperature | - |

| Reaction Time | 1 hour | - |

| Purification | ||

| Primary Method | Hydrophobic Interaction Chromatography | Separation of ADC species by DAR |

Characterization of the ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

| Analytical Method | Parameter Measured | Significance |

| UV-Vis Spectrophotometry | Protein Concentration | Determines the concentration of the purified ADC. |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and Purity | Quantifies the average number of drug molecules per antibody and assesses the heterogeneity of the ADC population. |

| Size Exclusion Chromatography (SEC) | Aggregation and Fragmentation | Monitors the presence of high molecular weight species (aggregates) and low molecular weight species (fragments). |

| Mass Spectrometry (MS) | Molecular Weight and DAR Confirmation | Provides an accurate mass of the ADC and confirms the DAR distribution. |

Visualizations

Caption: Experimental workflow for the conjugation of this compound to an antibody.

References

Application Notes and Protocols for the Characterization of Amidate-VC-PAB-MMAF Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, most notably cancer cells. The Amidate-valine-citrulline-p-aminobenzyl-monomethyl auristatin F (Amidate-VC-PAB-MMAF) system represents a sophisticated ADC design. It incorporates a highly potent anti-mitotic agent, MMAF, attached to the antibody via a linker system. This linker, featuring a cathepsin B-cleavable valine-citrulline (VC) peptide and a p-aminobenzyl (PAB) self-immolative spacer, is engineered for stability in systemic circulation and efficient payload release within the target cell's lysosome. The amidate bond further enhances the stability of the linker.

Comprehensive characterization of these complex molecules is a critical quality attribute (CQA) mandated by regulatory agencies. It is essential for ensuring batch-to-batch consistency, predicting in vivo performance, and establishing a clear understanding of the ADC's safety and efficacy profile. Key parameters for characterization include the drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, in vitro potency, linker stability, and in vivo efficacy. These application notes provide detailed protocols for the essential analytical and biological assays required to thoroughly characterize this compound ADCs.

Part 1: Structural and Physicochemical Characterization

The structural integrity and physicochemical properties of an ADC directly influence its stability, pharmacokinetics, and therapeutic efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The DAR, or the average number of drug molecules conjugated to each antibody, is a CQA that profoundly impacts the ADC's potency and therapeutic window.[1] Several orthogonal methods are employed for its accurate determination.

HIC is a robust method that separates ADC species based on hydrophobicity under non-denaturing conditions.[2] Since each conjugated MMAF molecule increases the overall hydrophobicity of the antibody, species with different drug loads (e.g., DAR 0, 2, 4, 6, 8) can be resolved and quantified.[3]

Experimental Protocol: DAR Analysis by HIC

-

Instrumentation: HPLC system with a UV detector.

-

Column: A HIC column suitable for antibodies (e.g., Butyl-NPR, Phenyl-5PW).[1]

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 30 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 280 nm (for the antibody) and 248 nm (for the MMAF payload).[1]

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Data Analysis:

-

Integrate the peak area for each resolved species (DAR 0, 2, 4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

-

Table 1: Representative HIC Data for a Cysteine-Linked this compound ADC

| ADC Species | Retention Time (min) | Relative Peak Area (%) |

| DAR 0 (Unconjugated mAb) | 10.5 | 15.2 |

| DAR 2 | 14.8 | 35.8 |

| DAR 4 | 18.2 | 40.1 |

| DAR 6 | 21.0 | 7.5 |

| DAR 8 | 23.5 | 1.4 |

| Average DAR | 3.5 |

Note: Retention times are illustrative and will vary based on the specific column, gradient, and ADC.

Caption: Workflow for determining the average DAR of an ADC using HIC-HPLC.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) under native conditions, provides a precise measurement of the mass of intact ADC species. This allows for the unambiguous determination of the drug load distribution and average DAR.

Experimental Protocol: Native SEC-MS for Intact ADC Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.

-

Column: A size-exclusion chromatography (SEC) column suitable for native protein analysis.

-

Mobile Phase: An MS-compatible, volatile buffer that maintains the native structure of the ADC, such as 50-100 mM ammonium acetate.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

MS Conditions:

-

Ionization Mode: Positive Ion Electrospray (ESI).

-

Acquisition Mode: Full scan, optimized for a high m/z range (e.g., 2000-8000 m/z) to detect the low charge states of the native protein.

-

-

Sample Preparation: The ADC sample may require buffer exchange into the volatile mobile phase prior to injection. This can be done offline or online with the SEC column. Deglycosylation can be performed to simplify the resulting mass spectrum.

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

-

The mass of each species will correspond to the mass of the unconjugated antibody plus the mass of the attached drug-linker moieties.

-

Calculate the average DAR from the relative abundance of each detected species.

-

Table 2: Expected Mass Data from Native MS Analysis

| ADC Species | Mass of Added Linker-Payload (Da) | Expected Total Mass (Da)* |

| DAR 0 | 0 | ~148,000 |

| DAR 2 | ~2,634 | ~150,634 |

| DAR 4 | ~5,268 | ~153,268 |

| DAR 6 | ~7,902 | ~155,902 |

| DAR 8 | ~10,536 | ~158,536 |

*Assuming a ~148 kDa mAb and a ~1317 Da mass for the this compound linker-payload.

Size Heterogeneity Analysis

ADCs can be susceptible to aggregation or fragmentation during manufacturing and storage, which can impact their efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the gold standard for monitoring these size variants.

Experimental Protocol: SEC for Aggregate and Fragment Analysis

-

Instrumentation: HPLC or UHPLC system with UV or fluorescence detection.

-

Column: An SEC column with a pore size appropriate for separating mAb monomers, aggregates, and fragments (e.g., 300 Å).

-

Mobile Phase: A physiological buffer, such as 150 mM sodium phosphate, pH 6.8-7.2. Organic modifiers or specific salts like L-arginine may be added to reduce non-specific interactions, which can be more pronounced with hydrophobic ADCs.

-

Flow Rate: 0.5 - 1.0 mL/min for HPLC; 0.2-0.4 mL/min for UHPLC.

-

Detection: UV absorbance at 280 nm.

-

Sample Preparation: Dilute the ADC to a concentration of 1-5 mg/mL in the mobile phase.

-

Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). The results are reported as the percentage of the total peak area.

Table 3: Typical SEC Purity Profile

| Species | Elution Time (min) | Relative Peak Area (%) | Specification |

| Aggregates | 8.5 | 1.2 | ≤ 5% |

| Monomer | 10.2 | 98.5 | ≥ 95% |

| Fragments | 12.1 | 0.3 | ≤ 1% |

Note: Elution times are illustrative and depend on the column and flow rate.

Charge Heterogeneity Analysis

The conjugation of MMAF to the antibody, typically at cysteine or lysine residues, can alter the overall charge of the protein. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants.

Experimental Protocol: iCIEF for Charge Variant Analysis

-

Instrumentation: An iCIEF system (e.g., Maurice by Bio-Techne).

-

Capillary: Fused silica capillary.

-

Ampholytes: A mixture of carrier ampholytes that create a pH gradient (e.g., pH 3-10).

-

pI Markers: A set of pI markers with known isoelectric points are included for calibration.

-

Focusing: A high voltage is applied across the capillary, causing the ADC isoforms to migrate and focus at the point in the pH gradient that matches their isoelectric point (pI).

-

Detection: The focused protein bands are detected by a whole-column UV absorbance detector at 280 nm.

-

Sample Preparation: The ADC sample is mixed with the ampholyte solution, pI markers, and solubilizing additives as needed.

-

Data Analysis: The resulting electropherogram shows peaks corresponding to different charge variants (e.g., acidic, main, basic). The relative percentage of each is calculated from the peak area. Conjugation to lysine residues neutralizes a positive charge, leading to more acidic species.

Part 2: In Vitro Functional Characterization

In vitro assays are crucial for determining the biological activity and mechanism of action of the ADC before advancing to more complex in vivo models.

Mechanism of Action of this compound ADCs

The ADC's mechanism of action involves a sequence of events, from binding to the target cell to inducing apoptosis.

Caption: Mechanism of action for a cathepsin-cleavable MMAF-ADC.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC by determining the concentration required to inhibit the growth of or kill a population of target cells by 50% (IC50).

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Culture: Culture an antigen-positive cancer cell line in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment:

-

Prepare serial dilutions of the MMAF-ADC, an isotype control ADC (non-binding ADC with the same linker-payload), and free MMAF drug in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and medium-only (background) controls.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient for the tubulin inhibitor to induce cell-cycle arrest and subsequent cell death.

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to lyse the cells.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Table 4: Representative In Vitro Cytotoxicity Data

| Compound | Target Cell Line | IC50 (nM) |

| MMAF-ADC | Antigen-Positive (e.g., Jurkat) | 0.5 - 5.0 |

| Isotype Control ADC | Antigen-Positive (e.g., Jurkat) | > 1000 |

| MMAF-ADC | Antigen-Negative (e.g., OvCar-3) | > 1000 |

| Free MMAF | Antigen-Positive (e.g., Jurkat) | 80 - 500 |

Note: IC50 values are highly dependent on the cell line, target antigen expression, DAR, and assay conditions.

Bystander Effect Assay

The bystander effect is the ability of a payload, released from a target cell, to kill neighboring antigen-negative cells. This is important for treating heterogeneous tumors. Due to a charged C-terminal phenylalanine, MMAF has reduced cell permeability compared to MMAE, resulting in a limited bystander effect.

Experimental Protocol: Co-culture Bystander Assay

-

Cell Lines: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

-

Cell Seeding: In a 96-well plate, seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3). Include monoculture controls of Ag+ cells only and Ag- cells only.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC and a control ADC with a highly permeable payload (e.g., MMAE-ADC).

-

Incubation: Incubate for 96-120 hours.

-

Analysis:

-

Use a high-content imager to specifically count the number of viable (GFP-positive) Ag- cells.

-

Alternatively, use flow cytometry with a viability dye to quantify the percentage of viable and dead cells within the GFP-positive population.

-

-

Interpretation: A significant decrease in the viability of Ag- cells in the co-culture treated with the ADC, compared to the Ag- monoculture control, indicates a bystander effect. This effect is expected to be minimal for MMAF-ADCs.

Part 3: In Vivo Characterization

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and overall safety profile of the ADC in a complex biological system.

In Vivo Efficacy Study

Tumor xenograft models in immunodeficient mice are commonly used to assess the anti-tumor activity of ADCs.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

-

Model Establishment:

-